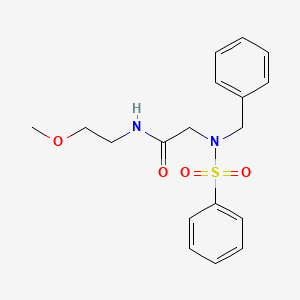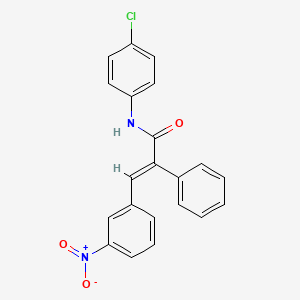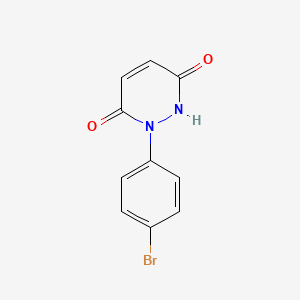![molecular formula C18H20O5 B5125997 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, also known as ETC-1002, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of cardiovascular diseases. ETC-1002 has been shown to have a unique mechanism of action that targets multiple pathways involved in lipid metabolism and inflammation, which are both key factors in the development of cardiovascular diseases.
Wirkmechanismus
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has a unique mechanism of action that targets multiple pathways involved in lipid metabolism and inflammation. The compound works by inhibiting the activity of ATP-citrate lyase (ACL), which is an enzyme that plays a key role in the production of fatty acids and cholesterol in the liver. By inhibiting ACL, this compound reduces the production of fatty acids and cholesterol, which leads to a decrease in circulating levels of LDL-cholesterol and triglycerides.
Biochemical and Physiological Effects:
This compound has been shown to have several beneficial effects on lipid metabolism, inflammation, and glucose metabolism. The compound has been shown to reduce circulating levels of LDL-cholesterol and triglycerides, while increasing levels of HDL-cholesterol. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to improve glucose metabolism, which may be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is that it has a unique mechanism of action that targets multiple pathways involved in lipid metabolism and inflammation. This makes it a potentially useful therapeutic agent for the treatment of cardiovascular diseases, which are complex and multifactorial. Additionally, this compound has been shown to have a favorable safety profile in clinical trials.
One limitation of this compound is that it has not yet been approved for clinical use, and further studies are needed to determine its long-term safety and efficacy. Additionally, the optimal dosing and administration of this compound have not yet been established.
Zukünftige Richtungen
There are several potential future directions for the development of 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid as a therapeutic agent for the treatment of cardiovascular diseases. One direction is to further investigate the mechanism of action of this compound and its effects on lipid metabolism and inflammation. This may lead to the development of more potent and selective inhibitors of ACL.
Another direction is to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cardiovascular diseases. For example, this compound may be used in combination with statins or other lipid-lowering agents to achieve greater reductions in circulating levels of LDL-cholesterol and triglycerides.
Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials. If the compound is found to be safe and effective, it may become a valuable therapeutic agent for the treatment of cardiovascular diseases.
Synthesemethoden
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is synthesized through a multi-step process that involves the conversion of commercially available starting materials into the final product. The synthesis of this compound has been described in detail in several scientific publications, and the process is well-established and reproducible.
Wissenschaftliche Forschungsanwendungen
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has been extensively studied in preclinical and clinical trials for its potential use as a therapeutic agent for the treatment of cardiovascular diseases. The compound has been shown to have beneficial effects on lipid metabolism, inflammation, and glucose metabolism, which are all key factors in the development of cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-11-8-14-12-6-4-5-7-13(12)18(21)23-16(14)9-15(11)22-10(2)17(19)20/h8-10H,3-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUPDIIYFYUVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=O)C3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)


![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)

![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)